![molecular formula C24H31N3O3 B2608632 N1-(2-ethoxyphenyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide CAS No. 955594-94-2](/img/structure/B2608632.png)
N1-(2-ethoxyphenyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-ethoxyphenyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C24H31N3O3 and its molecular weight is 409.53. The purity is usually 95%.
BenchChem offers high-quality N1-(2-ethoxyphenyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-ethoxyphenyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacological Applications
Dopamine Agonist Properties : Compounds similar to "N1-(2-ethoxyphenyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide" have been studied for their dopamine agonist properties. Research indicates that modifications in the N-alkyl side chain of tetrahydroquinolines can significantly impact their potency as dopamine-like agents, affecting their ability to dilate the renal artery, which could have implications for the treatment of conditions like hypertension or renal dysfunction (Jacob et al., 1981).
Orexin Receptor Antagonism : The blockade of orexin receptors, particularly OX1R and OX2R, by compounds structurally similar to the one has shown promise in modulating sleep-wake cycles, suggesting potential applications in treating sleep disorders. These findings underscore the role of orexin receptors in sleep regulation and the therapeutic potential of their antagonists (Dugovic et al., 2009).
Chemical and Structural Analysis
- Crystal Structure Analysis : Studies involving crystal structure and Hirshfeld surface analysis of compounds with similar structures have provided insights into their molecular configurations, intermolecular interactions, and potential for forming stable crystalline forms. Such information is crucial for understanding the physicochemical properties and stability of these compounds, which is essential for their pharmaceutical applications (Baba et al., 2019).
Synthesis and Evaluation for Drug Development
Anticancer Activity : The design and synthesis of α-aminophosphonate derivatives containing a 2-oxoquinoline structure, through a one-pot three-component method, have led to compounds exhibiting moderate to high levels of antitumor activities. This approach underscores the potential of such compounds in developing new anticancer agents (Fang et al., 2016).
ERK2 Inhibition for Antineoplastic Activity : Synthesized N-2,3-bis(6-substituted-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)naphthalene-1,4-diones have been targeted as new candidates to inhibit extracellular signal-regulated kinases (ERK1/2), displaying considerable antineoplastic activity. This research highlights the therapeutic potential of these compounds in treating various cancers (Aly et al., 2018).
Propriétés
IUPAC Name |
N'-(2-ethoxyphenyl)-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O3/c1-3-15-27-16-7-8-19-17-18(11-12-21(19)27)13-14-25-23(28)24(29)26-20-9-5-6-10-22(20)30-4-2/h5-6,9-12,17H,3-4,7-8,13-16H2,1-2H3,(H,25,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIALPWAWAUYKBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=CC=CC=C3OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.